molecular formula C11H23NO4 B1412831 tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate CAS No. 1948273-09-3

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

Cat. No.: B1412831
CAS No.: 1948273-09-3
M. Wt: 233.3 g/mol
InChI Key: JRZMKPMLVHFHOR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of this compound involves several steps. A typical procedure for the Ugi reaction, which is an iterative process, is used in the synthesis . The compound is also used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of this compound is C11H23NO4 . The InChI key is JRZMKPMLVHFHOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • Enantioselective Synthesis of Atorvastatin Calcium: An efficient asymmetric synthesis of a key chiral chain precursor of atorvastatin, which involves tert-butyl 2-(3-(2-aminoethoxy)propoxy)acetate, has been demonstrated. This synthesis is scalable and can potentially be used for industrial production of atorvastatin calcium (Vempala et al., 2022).

Chemical Reactions and Properties

  • Formation of 3-Hydroxy-1H-pyrrole via Flash Vacuum Pyrolysis (FVP): FVP of tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate at 600 °C results in the formation of 3-hydroxy-1H-pyrrole, showcasing the compound's role in producing significant chemical products (Hill et al., 2009).

Applications in Synthesis

  • Synthesis of Complex Organic Compounds: The compound is used in synthesizing complex organic molecules, such as tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, demonstrating its versatility in organic synthesis (Wu, 2011).
  • Improved Synthesis of Atorvastatin Side Chain: An improved synthesis process utilizing this compound has been developed for producing the key chiral side-chain of atorvastatin, highlighting its importance in pharmaceutical synthesis (Xiong et al., 2014).

Use in Polymerization and Peptide Synthesis

  • Initiator in Polymerization: Di-tert. butyl peroxide, related to this compound, is used as an initiator in the polymerization of styrene, emphasizing its role in polymer chemistry (Allen & Bevington, 1961).
  • Peptide Chain Conformation Study: The compound has been used in studies analyzing peptide chain conformations, providing valuable insights into biochemical structures (Ejsmont et al., 2007).

Analytical and Synthetic Chemistry

  • Role in Synthesis of Pharmacologically Active Compounds: Its derivatives are used in the synthesis of pharmacologically active compounds, indicating its significance in medicinal chemistry (Mohacsi et al., 1982).
  • Application in CH Bond Functionalization: The compound is used in the CH bond functionalization of various ethers, showcasing its utility in advanced synthetic methods (Iwata et al., 2012).

Mechanism of Action

Target of Action

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

As a PROTAC linker, this compound forms a bridge between the target protein and the E3 ubiquitin ligase . This allows the ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . This mechanism allows for the selective removal of specific proteins from the cell.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, influencing various cellular processes.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be expected to influence the bioavailability of the PROTAC. These properties would be influenced by factors such as the compound’s molecular weight (233.31 g/mol) and its physical form .

Result of Action

The result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.

Safety and Hazards

The safety information for tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) among others .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a PEG-based PROTAC linker, which can be used in the synthesis of PROTACs . This interaction involves the formation of covalent bonds with target proteins, leading to their degradation. The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place, under an inert atmosphere, and storing it in a freezer at temperatures below -20°C . These conditions help maintain the compound’s efficacy in in vitro and in vivo studies.

Properties

IUPAC Name

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZMKPMLVHFHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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